Methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate

pKa modulation bridgehead electronic effects BCP carboxylic acid

Methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate (CAS 262851-99-0) is a fluorinated derivative of the bicyclo[1.1.1]pentane (BCP) scaffold, a strained, three-dimensional carbocycle widely employed as a bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes in medicinal chemistry. The compound bears a single fluorine atom at the bridgehead 3-position and a methyl ester at the 1-position, providing a bifunctional handle for further derivatization.

Molecular Formula C7H9FO2
Molecular Weight 144.14 g/mol
CAS No. 262851-99-0
Cat. No. B3256020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate
CAS262851-99-0
Molecular FormulaC7H9FO2
Molecular Weight144.14 g/mol
Structural Identifiers
SMILESCOC(=O)C12CC(C1)(C2)F
InChIInChI=1S/C7H9FO2/c1-10-5(9)6-2-7(8,3-6)4-6/h2-4H2,1H3
InChIKeyRVVFAWVQBGJNAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Fluorobicyclo[1.1.1]pentane-1-carboxylate (CAS 262851-99-0): Procurement-Relevant Structural and Physicochemical Baseline


Methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate (CAS 262851-99-0) is a fluorinated derivative of the bicyclo[1.1.1]pentane (BCP) scaffold, a strained, three-dimensional carbocycle widely employed as a bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes in medicinal chemistry [1]. The compound bears a single fluorine atom at the bridgehead 3-position and a methyl ester at the 1-position, providing a bifunctional handle for further derivatization. With a molecular formula of C₇H₉FO₂ and a molecular weight of 144.14 g/mol, it is commercially available from multiple suppliers at purities typically ranging from 95% to 98% . The BCP core imparts high fraction sp³ (Fsp³ = 0.86), which correlates with improved aqueous solubility and reduced metabolic toxicity compared to flat aromatic counterparts, while the bridgehead fluorine atom introduces distinct electronic and lipophilic modulation [2].

Why Methyl 3-Fluorobicyclo[1.1.1]pentane-1-carboxylate Cannot Be Interchanged with Unsubstituted or Differently Substituted BCP Analogs


Within the BCP building-block family, the bridgehead substituent identity profoundly modulates key physicochemical parameters—including pKa, oxidative stability, lipophilicity, and metabolic vulnerability—meaning that methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate, its non-fluorinated parent (methyl bicyclo[1.1.1]pentane-1-carboxylate, CAS 106813-54-1), the corresponding carboxylic acid (CAS 146038-53-1), and the ethyl ester analog (CAS 1935130-91-8) are not functionally interchangeable in either synthetic or pharmacological contexts [1]. The bridgehead fluorine atom exerts a through-cage electron-withdrawing effect that alters the acidity of the carboxylic acid derivative by approximately 0.5 pKa units and substantially increases the oxidation potential of the carboxylate anion, conferring oxidative resistance not present in the parent hydrogen analog [2]. Furthermore, the methyl ester provides distinct reactivity and solubility profiles compared to the free acid or ethyl ester, directly impacting coupling efficiency in amide bond formation and the lipophilicity of downstream drug candidates [3].

Quantitative Differentiation Evidence for Methyl 3-Fluorobicyclo[1.1.1]pentane-1-carboxylate Versus Closest Analogs


Bridgehead Fluorine Lowers Carboxylic Acid pKa by ~0.5 Units Relative to the Parent Hydrogen Analog

In the corresponding carboxylic acid series (3-substituted BCP-1-carboxylic acids), the 3-fluoro derivative exhibits a measurably lower pKa than the unsubstituted parent (X = H), reflecting the through-cage electron-withdrawing inductive effect of fluorine. Although the reported pKa values were measured on the free acids rather than the methyl ester, this electronic modulation directly translates to the ester derivative's reactivity and the acidity of hydrolyzed metabolites [1].

pKa modulation bridgehead electronic effects BCP carboxylic acid

Fluorine Substitution Increases Carboxylate Oxidation Potential, Conferring Resistance to Oxidative Degradation

Cyclic voltammetry measurements on the carboxylate anions (Y = COO⁻) of the 3-substituted BCP-1-carboxylic acid series reveal that the 3-fluoro derivative has a significantly higher peak oxidation potential (Ep) than the unsubstituted parent compound. The 3-fluoro carboxylate displayed the highest Ep among the monohalo series, indicating superior resistance to oxidative electron transfer. This was further corroborated by the observation that the fluoro acid displayed no apparent reaction with xenon difluoride, whereas the bromo and parent compounds underwent rapid, complete disintegration of the ring system [1].

oxidative stability cyclic voltammetry carboxylate oxidation

Fluorinated BCP Cores Enable Bioisosteric Replacement of Fluorophenyl Rings with Preserved or Improved Drug Properties: The Flurbiprofen Case

The Bychek and Mykhailiuk (2022) study demonstrated that a fluoro-substituted BCP core—synthesized via a scalable approach using the same fluorinated BCP building block family that includes methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate—could successfully replace the central fluorophenyl ring of the anti-inflammatory drug Flurbiprofen. The resulting F-BCP-Flurbiprofen analogue retained biological activity while exhibiting altered and tunable lipophilicity. This provides class-level evidence that the 3-fluoro-BCP ester is a viable precursor for synthesizing fluorophenyl bioisosteres with differentiated physicochemical profiles [1].

bioisosteric replacement Flurbiprofen fluorophenyl mimic

BCP Scaffold Provides Superior Metabolic Stability Over Phenyl and Cubane Bioisosteres in Antimalarial Series

In a systematic head-to-head comparison of phenyl bioisosteres within an antimalarial series (Tse et al., J. Med. Chem. 2020), a BCP analogue (compound 22) was found to be equipotent to its parent phenyl compound while showing significantly improved metabolic properties. In contrast, cubane (19) and closo-carborane (23) analogues, despite improved in vitro potency, resulted in reduced metabolic stability, with enzyme-mediated oxidation occurring on the cubane core. While this study used a non-fluorinated BCP, the established benefit of fluorine substitution at bridgehead positions for further blocking oxidative metabolism sites supports the inference that the 3-fluoro-BCP ester offers an even greater metabolic stability advantage [1][2].

metabolic stability phenyl bioisostere antimalarial

Scalable Multi-Gram Synthesis of F-BCP Building Blocks Achieved, Overcoming Historical Synthetic Bottleneck

Prior to 2022, the synthesis of fluorinated BCP building blocks was hampered by lengthy, low-yielding routes that limited their commercial availability and inflated costs. The Bychek and Mykhailiuk (2022) publication in Angewandte Chemie reported the first practical, scalable approach to fluoro-substituted BCPs, enabling multi-gram preparation. This synthetic advance directly impacts the procurement landscape for methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate, as it establishes a reliable supply chain foundation that was absent for over two decades [1]. Multiple commercial suppliers now list this compound (Bidepharm, Leyan, Aladdin, CymitQuimica, Fujifilm Wako), reflecting this improved synthetic accessibility.

scalable synthesis process chemistry F-BCP building blocks

Computational LogP of Methyl 3-Fluoro-BCP-1-carboxylate (LogP ≈ 1.05) Indicates Balanced Lipophilicity for CNS Drug Design

The computationally predicted LogP of methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate is approximately 1.05 (as reported by Leyan.com product specifications), placing it within the optimal LogP range (1–3) for oral bioavailability and CNS penetration according to Lipinski's and related drug-likeness guidelines. This contrasts with the non-fluorinated methyl BCP-1-carboxylate, which has a lower predicted LogP, and the ethyl ester analog, which has a higher LogP due to the additional methylene unit . The fluorine atom thus provides a subtle but meaningful lipophilicity increase without pushing the compound beyond desirable drug-like property space.

LogP lipophilicity CNS drug design

High-Impact Application Scenarios for Methyl 3-Fluorobicyclo[1.1.1]pentane-1-carboxylate Based on Differentiated Evidence


Fluorophenyl-to-F-BCP Bioisosteric Replacement in Late-Stage Lead Optimization

When a drug discovery program seeks to replace a metabolically labile fluorophenyl ring with a three-dimensional bioisostere, methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate serves as the ideal ester precursor. The bridgehead fluorine preserves the electronic character of the original fluorophenyl motif while the BCP cage improves metabolic stability, as demonstrated by the Flurbiprofen case study [1]. The methyl ester handle enables straightforward hydrolysis to the carboxylic acid or direct aminolysis to amides, facilitating rapid SAR exploration. The predicted LogP of ~1.05 keeps the resulting analogues within favorable drug-like property space .

Synthesis of Metabolically Stabilized CNS-Penetrant Candidates Requiring Balanced Lipophilicity

For CNS-targeted programs where blood-brain barrier penetration is essential, the LogP of ~1.05 positions this building block optimally . The combination of high Fsp³ (0.86) from the BCP core and the moderate lipophilicity from the fluorine substituent creates a physicochemical profile that favors CNS exposure while minimizing P-glycoprotein efflux susceptibility. The documented oxidative stability advantage of the 3-fluoro-BCP carboxylate over the parent hydrogen analog [2] further supports its use in CNS programs where extended half-life is desirable.

Fragment-Based Drug Discovery (FBDD) Leveraging the Bifunctional 1,3-Disubstitution Pattern

The 1-fluoro-3-carboxylate substitution pattern provides two chemically orthogonal handles: the methyl ester for amide/ester coupling and the fluorine-bearing bridgehead carbon as a metabolic blocking group. This bifunctionality enables systematic fragment elaboration with precise control over exit vector geometry—a critical parameter in fragment-based discovery that cannot be achieved with mono-substituted BCP analogs [3]. The multi-supplier commercial availability at 95–98% purity ensures reliable sourcing for fragment library construction .

Structure-Activity Relationship (SAR) Studies Comparing Fluorinated vs. Non-Fluorinated BCP Series

The pKa modulation (~0.5 unit decrease) and elevated oxidation potential imparted by the bridgehead fluorine [2] make this compound an essential matched-pair partner to the non-fluorinated methyl BCP-1-carboxylate (CAS 106813-54-1) in systematic SAR campaigns. By comparing matched molecular pairs that differ only in the presence or absence of the fluorine atom, medicinal chemists can deconvolute electronic from steric contributions to target binding and ADME properties—a rigorous approach that is pharmacologically informative and strengthens patent claims through demonstrated novelty.

Quote Request

Request a Quote for Methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.